An In-depth Technical Guide to the Physicochemical Properties of 3-Carbamoyl-5-nitrobenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Carbamoyl-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Carbamoyl-5-nitrobenzoic acid (CAS No. 90196-48-8), a key aromatic building block in medicinal chemistry and materials science.[1] In the absence of extensive experimentally derived data for this specific molecule, this guide synthesizes predicted values with a robust comparative analysis against the well-characterized analogue, 3-nitrobenzoic acid. The document details the structural and electronic characteristics, predicted solubility, acidity (pKa), and lipophilicity (LogP). Furthermore, it provides validated, step-by-step experimental protocols for the empirical determination of these critical parameters, empowering researchers to generate reliable data for their specific applications. This guide is structured to deliver not just data, but a deeper understanding of the molecular causality behind the properties of 3-Carbamoyl-5-nitrobenzoic acid, thereby facilitating its effective use in research and development.
Introduction and Molecular Overview
3-Carbamoyl-5-nitrobenzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, a nitro group, and a carboxamide (carbamoyl) group arranged in a 1,3,5-substitution pattern on a benzene ring. This unique arrangement of electron-withdrawing (nitro and carboxylic acid) and a moderately electron-withdrawing/H-bonding (carbamoyl) group imparts a distinct electronic and steric profile, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates.
The presence of multiple functional groups allows for a diverse range of chemical transformations. The carboxylic acid can be readily converted to esters, amides, or acid chlorides. The nitro group can be reduced to an amine, providing a route to a variety of further derivatives. The carbamoyl group, while generally less reactive, can participate in hydrolysis under harsh conditions and is a significant contributor to the molecule's polarity and hydrogen bonding capacity.
An understanding of the physicochemical properties of 3-Carbamoyl-5-nitrobenzoic acid is paramount for its application. These properties govern its solubility in various solvent systems, its behavior in physiological environments, its reactivity in synthetic protocols, and its potential for interaction with biological targets.
Core Physicochemical Properties
Due to a scarcity of published experimental data for 3-Carbamoyl-5-nitrobenzoic acid, this section presents a combination of fundamental identifiers and computationally predicted properties. For context and a deeper understanding of the influence of the carbamoyl group, these are presented alongside the experimentally determined values for the closely related compound, 3-nitrobenzoic acid.
| Property | 3-Carbamoyl-5-nitrobenzoic acid | 3-Nitrobenzoic Acid (for comparison) | Data Source |
| CAS Number | 90196-48-8[1] | 121-92-6[2] | Experimental |
| Molecular Formula | C₈H₆N₂O₅[3] | C₇H₅NO₄[4] | Experimental |
| Molecular Weight | 210.14 g/mol [5] | 167.12 g/mol [4] | Experimental |
| Physical Form | Solid[5] | Off-white to yellowish-white crystals | Experimental |
| Melting Point | Not available | 139-141 °C[4] | Experimental |
| Boiling Point | Not available | >260 °C[6] | Experimental |
| Predicted XLogP | 0.5[3] | 1.83[2] | Predicted/Experimental |
| Predicted pKa (Carboxylic Acid) | ~3.0 - 3.5 | 3.47[4] | Predicted/Experimental |
Expert Insights:
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Influence of the Carbamoyl Group: The addition of the carbamoyl (-CONH₂) group in place of a hydrogen atom (as in 3-nitrobenzoic acid) is expected to have several key impacts. Firstly, it increases the molecular weight and introduces additional sites for hydrogen bonding (both donor and acceptor). This is predicted to increase its polarity and likely its aqueous solubility compared to 3-nitrobenzoic acid, which is reflected in the lower predicted XLogP value.[3] The electron-withdrawing nature of the carbamoyl group, although weaker than the nitro group, may lead to a slight increase in the acidity of the carboxylic acid (a lower pKa) compared to 3-nitrobenzoic acid.
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Melting Point: The introduction of the carbamoyl group, capable of forming strong intermolecular hydrogen bonds, would be expected to result in a significantly higher melting point for 3-Carbamoyl-5-nitrobenzoic acid compared to 3-nitrobenzoic acid.
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Solubility: While specific solubility data is unavailable, it is anticipated that 3-Carbamoyl-5-nitrobenzoic acid will exhibit low solubility in non-polar organic solvents and moderate solubility in polar protic solvents like ethanol and methanol. Its solubility in water is expected to be limited but can be significantly increased in aqueous basic solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. For 3-nitrobenzoic acid, the solubility in water is reported as 0.24 g/100 mL at 15 °C.[4]
Experimental Protocols for Physicochemical Characterization
To empower researchers to determine the precise physicochemical properties of 3-Carbamoyl-5-nitrobenzoic acid, this section provides detailed, field-proven experimental protocols.
Determination of Aqueous Solubility
The shake-flask method is a standard and reliable technique for determining the solubility of a compound in a given solvent.
Methodology:
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Preparation of Saturated Solution: Add an excess amount of 3-Carbamoyl-5-nitrobenzoic acid to a known volume of deionized water in a sealed, screw-cap vial. The excess solid is crucial to ensure that equilibrium is reached.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.
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Phase Separation: Allow the vial to stand undisturbed at the same constant temperature to permit the undissolved solid to settle. Centrifugation at the same temperature can be used to expedite this process.
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Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Quantify the concentration of the dissolved 3-Carbamoyl-5-nitrobenzoic acid using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.
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Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Causality Behind Experimental Choices:
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Use of Excess Solid: This ensures that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit.
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Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature throughout the experiment is critical for obtaining reproducible results.
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Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. 24-48 hours is a standard duration for many organic compounds.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.
Methodology:
-
Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.
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Sample Preparation: Accurately weigh a sample of 3-Carbamoyl-5-nitrobenzoic acid and dissolve it in a known volume of deionized water. A co-solvent such as methanol may be used if aqueous solubility is low, but this will yield an apparent pKa specific to that solvent system.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Add the titrant in small, precise increments. After each addition, allow the pH to stabilize before recording the pH and the volume of titrant added.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
Causality Behind Experimental Choices:
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Standardized Titrant: The concentration of the titrant must be accurately known to determine the equivalence point correctly.
-
Incremental Addition: Small additions of titrant, especially near the equivalence point, are necessary to accurately define the shape of the titration curve and identify the pKa.
-
Stirring: Continuous stirring ensures that the solution is homogeneous and that the pH electrode is measuring the bulk solution pH.
Logical Relationship for pKa Determination
Caption: Logical flow for determining pKa via potentiometric titration.
Determination of LogP by Reverse-Phase HPLC
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It can be reliably estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
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System Setup: Use a C18 reverse-phase HPLC column. The mobile phase will be a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the analyte. Inject each standard and measure its retention time.
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Sample Analysis: Dissolve 3-Carbamoyl-5-nitrobenzoic acid in the mobile phase and inject it into the HPLC system. Record its retention time.
-
Data Analysis: Calculate the capacity factor (k) for each standard and the analyte. Plot the log(k) of the standards against their known LogP values. This should yield a linear relationship.
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LogP Determination: Using the linear regression equation from the calibration curve, calculate the LogP of 3-Carbamoyl-5-nitrobenzoic acid from its measured log(k).
Causality Behind Experimental Choices:
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C18 Column: The non-polar stationary phase (C18) retains compounds based on their hydrophobicity, which is directly related to their LogP.
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Calibration Standards: A calibration curve with known standards is essential to correlate retention time with LogP. The standards should be structurally similar to the analyte if possible.
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Isocratic Elution: Using a constant mobile phase composition (isocratic) simplifies the calculation of the capacity factor and ensures a consistent relationship between retention and hydrophobicity.
Workflow for LogP Determination by RP-HPLC
Caption: Workflow for LogP determination using RP-HPLC.
Conclusion
References
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